Ethyl 2-chloro-2-(4-fluorophenyl)acetate
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Overview
Description
Ethyl 2-chloro-2-(4-fluorophenyl)acetate is an organic compound with the molecular formula C10H10ClFO2. It is a derivative of acetic acid and is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
Many aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information on “Ethyl 2-chloro-2-(4-fluorophenyl)acetate”, it’s difficult to describe its mode of action. Similar compounds often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Indole derivatives, which are structurally similar, have been found to possess various biological activities, affecting a wide range of pathways .
Pharmacokinetics
The presence of the ethyl ester group could potentially enhance its lipophilicity, which might influence its absorption and distribution .
Result of Action
Without specific studies on “this compound”, it’s difficult to describe the molecular and cellular effects of its action. Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-2-(4-fluorophenyl)acetate can be synthesized through several methods. One common method involves the reaction of ethyl acetate with 4-fluorobenzyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and recrystallization may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloro-2-(4-fluorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form ethyl 2-chloro-2-(4-fluorophenyl)ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2-chloro-2-(4-fluorophenyl)acetic acid and ethanol.
Reduction: Formation of ethyl 2-chloro-2-(4-fluorophenyl)ethanol.
Scientific Research Applications
Ethyl 2-chloro-2-(4-fluorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 2-chloro-2-(4-fluorophenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-chloro-2-(4-chlorophenyl)acetate: Similar structure but with a chloro substituent instead of a fluoro group.
Ethyl 2-chloro-2-(4-bromophenyl)acetate: Contains a bromo substituent, which can affect its reactivity and applications.
Ethyl 2-chloro-2-(4-methylphenyl)acetate: Features a methyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in the presence of the fluoro substituent, which can enhance its stability, lipophilicity, and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 2-chloro-2-(4-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIRIDDDKVDRFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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